Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize ionic liquids as solvents under mild conditions to achieve high yields. For example, 1-ethyl-3-methylimidazolium ethyl sulfate has been used as a solvent in the synthesis of thiophene analogs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of the carbamoyl group to an amine.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the sulfonyl and carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have similar structural features and pharmacological properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties
Uniqueness
Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate is unique due to its combination of a thiophene ring with a piperidine ring and multiple functional groups
Properties
IUPAC Name |
ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-2-20-13(17)9-4-3-5-15(7-9)22(18,19)10-6-11(12(14)16)21-8-10/h6,8-9H,2-5,7H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGQOBIGPAKGFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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